(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone
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Overview
Description
(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone typically involves multi-step organic reactions. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The piperidine ring can be introduced via nucleophilic substitution reactions. The final step often involves coupling the aromatic and heterocyclic components under conditions such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions are carefully controlled to minimize by-products and ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-triazol-5-yl)-piperidin-1-yl]-methanone
- (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-thiadiazol-5-yl)-piperidin-1-yl]-methanone
Uniqueness
Compared to similar compounds, (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone exhibits unique properties such as higher stability and specific binding interactions due to the presence of the oxadiazole ring .
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-14-10-15(2)12-18(11-14)21(26)25-8-5-16(6-9-25)20-23-19(24-27-20)17-4-3-7-22-13-17/h3-4,7,10-13,16H,5-6,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLZWAXQZWBGAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C3=NC(=NO3)C4=CN=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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